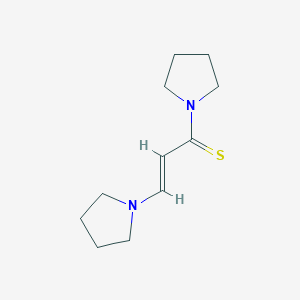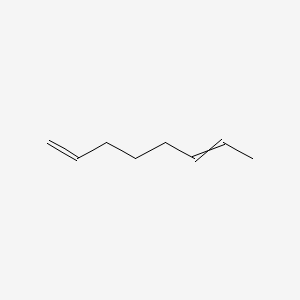
4-Aminophenyl-B-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Aminophenyl-β-D-xylopyranoside-related compounds typically involves complex multi-step processes that may include the use of chiral auxiliaries to ensure stereoselectivity. For instance, the use of 1-amino-5-desoxy-5-thio-2,3,4-O-isobutanoyl-β-D-xylopyranose as a chiral amine component in the Ugi four-component reaction (U-4CR) has been demonstrated to yield excellent chemical yields and stereoselectivities, with the chiral auxiliary being selectively removable under mild conditions (Ross, Herdtweck, & Ugi, 2002).
Applications De Recherche Scientifique
Enzymatic Applications
Enzyme-coupled Assays 4-Aminophenyl-B-D-xylopyranoside and its derivatives have been instrumental in developing enzyme-coupled assays for various enzymes, including acetylxylan esterases and microbial carbohydrate esterases. This substrate, when deacetylated, becomes a target for beta-xylosidase, enabling the measurement of enzyme activity crucial for understanding carbohydrate-deacetylating enzymes' structure-function relationship (Biely et al., 2004).
Analytical Biochemistry this compound derivatives have been used as substrates in chromogenic assays to measure enzyme activities, particularly for hemicellulolytic enzymes like alpha-glucuronidase. This method couples the enzyme-catalyzed formation of a substrate with its efficient hydrolysis, allowing precise measurement of enzyme activities (Biely et al., 2000).
Biochemical and Molecular Insights
Synthesis and Optical Properties The compound and its derivatives, like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-phenol, have been synthesized and analyzed for their physico-chemical properties. These substances show distinct absorption peaks in the UV region and unique optical properties, making them interesting subjects for material science research (El-Ghamaz et al., 2017).
Orientations Futures
β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They are used in various applications such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .
Mécanisme D'action
Target of Action
Β-xylopyranosides, a group to which this compound belongs, are known to be involved in the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
Β-xylopyranosides are known to have numerous applications, such as activators in the biosynthesis of glycosaminoglycans and for enzyme inhibition .
Biochemical Pathways
Β-xylopyranosides are known to play a role in the biosynthesis of glycosaminoglycans .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Aminophenyl-B-D-xylopyranoside can be achieved through the reaction of 4-aminophenol with B-D-xylopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-aminophenol", "B-D-xylopyranosyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-aminophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add B-D-xylopyranosyl bromide to the solution and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HBr produced during the reaction", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
17306-95-5 |
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
0 |
Synonymes |
4-Aminophenyl-B-D-xylopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-phenyl-](/img/structure/B1174281.png)